molecular formula C7H14N2O B14496515 (2S,3S)-2,3-Dimethyl-1-nitrosopiperidine CAS No. 64605-04-5

(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine

Cat. No.: B14496515
CAS No.: 64605-04-5
M. Wt: 142.20 g/mol
InChI Key: SNTDWVVCBWIQQC-BQBZGAKWSA-N
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Description

(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine is a chiral organic compound with a piperidine ring structure It is characterized by the presence of two methyl groups at the 2nd and 3rd positions and a nitroso group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Dimethyl-1-nitrosopiperidine typically involves the nitrosation of a suitable piperidine precursor. One common method is the reaction of (2S,3S)-2,3-dimethylpiperidine with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis by providing precise control over reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Dimethyl-1-nitrosopiperidine involves its interaction with molecular targets through the nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for different molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2,3-Dimethylpiperidine
  • (2R,3R)-2,3-Dimethyl-1-nitrosopiperidine
  • (2S,3S)-2,3-Dimethyl-1-nitropiperidine

Uniqueness

(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its diastereomers and structural analogs, this compound exhibits distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

64605-04-5

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(2S,3S)-2,3-dimethyl-1-nitrosopiperidine

InChI

InChI=1S/C7H14N2O/c1-6-4-3-5-9(8-10)7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

SNTDWVVCBWIQQC-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CCCN([C@H]1C)N=O

Canonical SMILES

CC1CCCN(C1C)N=O

Origin of Product

United States

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